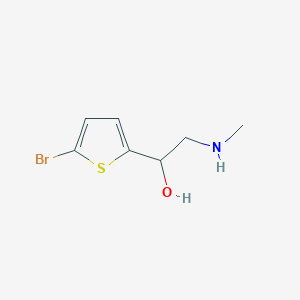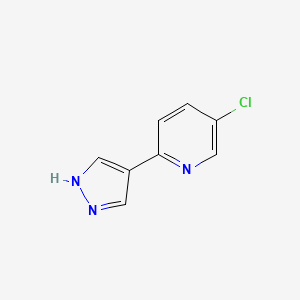
1-(3-Hydroxy-4-methoxyphenyl)cyclopropanecarboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(3-Hydroxy-4-methoxyphenyl)cyclopropanecarboxylic acid is an organic compound characterized by a cyclopropane ring attached to a carboxylic acid group and a phenyl ring substituted with hydroxy and methoxy groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(3-Hydroxy-4-methoxyphenyl)cyclopropanecarboxylic acid typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of 4-methoxybenzyl cyanide with a cyclopropanating agent under controlled conditions . The reaction conditions often include the use of a strong base and a suitable solvent to facilitate the formation of the cyclopropane ring.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple steps of purification and quality control to ensure the final product meets industry standards.
Análisis De Reacciones Químicas
Types of Reactions: 1-(3-Hydroxy-4-methoxyphenyl)cyclopropanecarboxylic acid can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group under suitable conditions.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Lithium aluminum hydride or sodium borohydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products:
Oxidation: Formation of a ketone or aldehyde.
Reduction: Formation of an alcohol.
Substitution: Formation of various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
1-(3-Hydroxy-4-methoxyphenyl)cyclopropanecarboxylic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a precursor for more complex molecules.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals
Mecanismo De Acción
The mechanism of action of 1-(3-Hydroxy-4-methoxyphenyl)cyclopropanecarboxylic acid involves its interaction with specific molecular targets. The hydroxy and methoxy groups on the phenyl ring can participate in hydrogen bonding and other interactions with enzymes or receptors, modulating their activity. The cyclopropane ring adds rigidity to the molecule, influencing its binding affinity and specificity .
Comparación Con Compuestos Similares
1-(3-Hydroxy-4-methoxyphenyl)cyclopropanecarboxylic acid can be compared with other similar compounds, such as:
1-(4-Methoxyphenyl)cyclopropanecarboxylic acid: Lacks the hydroxy group, which may affect its reactivity and biological activity.
3-(4-Hydroxy-3-methoxyphenyl)propionic acid: Similar functional groups but different core structure, leading to different chemical and biological properties.
1-Hydroxy-1-cyclopropanecarboxylic acid: Lacks the phenyl ring, resulting in different applications and reactivity.
Propiedades
Número CAS |
936728-04-0 |
|---|---|
Fórmula molecular |
C11H12O4 |
Peso molecular |
208.21 g/mol |
Nombre IUPAC |
1-(3-hydroxy-4-methoxyphenyl)cyclopropane-1-carboxylic acid |
InChI |
InChI=1S/C11H12O4/c1-15-9-3-2-7(6-8(9)12)11(4-5-11)10(13)14/h2-3,6,12H,4-5H2,1H3,(H,13,14) |
Clave InChI |
DQALANWWCRLIPZ-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C=C(C=C1)C2(CC2)C(=O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![4-amino-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)butanoicacidhydrochloride](/img/structure/B13595795.png)


![2-{[(9H-fluoren-9-yl)methoxy]carbonyl}-2-azaspiro[3.5]nonane-7-carboxylicacid](/img/structure/B13595813.png)
![tert-Butyl 5-isopropyl-3-azabicyclo[3.1.1]heptane-1-carboxylate](/img/structure/B13595820.png)







![N-[3-(trifluoromethyl)phenyl]pyridine-2-carboxamide](/img/structure/B13595872.png)

